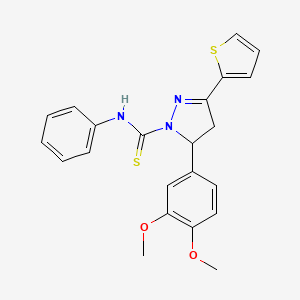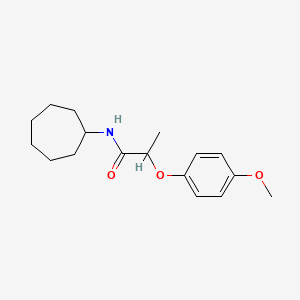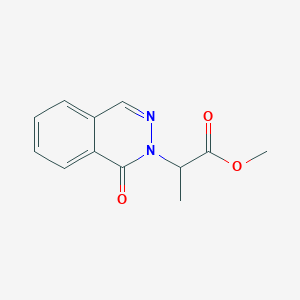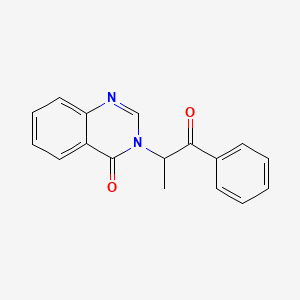
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine
説明
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as DMNP-PO or DPP, is a fluorescent probe used in scientific research to detect the presence of reactive oxygen species (ROS) in cells. ROS are molecules that are naturally produced in cells as a byproduct of normal cellular metabolism, but can also be produced in response to environmental stressors such as radiation and toxins. DMNP-PO is a useful tool for studying ROS because it is non-toxic and can be used to monitor ROS levels in real-time.
作用機序
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine works by reacting with ROS to form a fluorescent product that can be detected using a fluorescence microscope or spectrofluorometer. The fluorescent signal produced by 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is proportional to the amount of ROS present in the cell, allowing researchers to monitor ROS levels in real-time.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe.
実験室実験の利点と制限
One of the main advantages of 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is its ability to monitor ROS levels in real-time, allowing researchers to study the dynamics of ROS production and the effects of various compounds on ROS levels. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is also non-toxic and can be used in live cells, making it a valuable tool for studying ROS in cellular processes. However, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe. Additionally, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is not suitable for use in animal studies or clinical trials, as it is not approved for human use.
将来の方向性
There are many potential future directions for research using 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antioxidant compounds that can reduce ROS levels in cells and prevent oxidative stress. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to screen for potential new antioxidants, and to study the mechanisms by which antioxidants reduce ROS levels. Another area of interest is the study of the effects of environmental stressors on ROS levels in cells, and the development of strategies to protect cells from oxidative damage. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to study the effects of various stressors on ROS levels, and to identify compounds that can protect cells from oxidative damage. Finally, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to study the role of ROS in various disease processes, such as cancer and neurodegenerative diseases. By monitoring ROS levels in real-time, researchers can gain a better understanding of the mechanisms by which ROS contribute to disease progression, and identify potential targets for therapeutic intervention.
科学的研究の応用
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is widely used in scientific research to study the role of ROS in cellular processes such as apoptosis, inflammation, and aging. It has been used to study the effects of environmental stressors on ROS levels in cells, as well as the effects of various drugs and compounds on ROS production. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is also used to study the effects of antioxidants on ROS levels, and to screen for potential new antioxidant compounds.
特性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)19(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNZWIIOOUDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)

![4-methoxy-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109832.png)
![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)


![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)